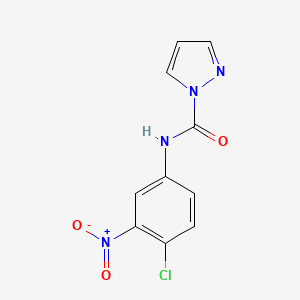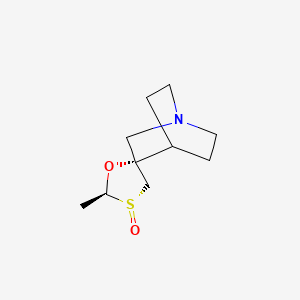
Clorhidrato de 3,3-Difluoropiperidin-4,4-diol
Descripción general
Descripción
3,3-Difluoropiperidine-4,4-diol hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2 and a molecular weight of 189.59 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two fluorine atoms and two hydroxyl groups on the piperidine ring. This compound is primarily used for research purposes and is not intended for human use .
Aplicaciones Científicas De Investigación
3,3-Difluoropiperidine-4,4-diol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Safety and Hazards
The safety and hazards associated with 3,3-Difluoropiperidine-4,4-diol hydrochloride include the signal word “Warning” and the hazard statements H302, H315, H320, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Métodos De Preparación
The synthesis of 3,3-Difluoropiperidine-4,4-diol hydrochloride typically involves the fluorination of piperidine derivatives. One common synthetic route includes the reaction of piperidine with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
3,3-Difluoropiperidine-4,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in the formation of difluoropiperidine.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Mecanismo De Acción
The mechanism of action of 3,3-Difluoropiperidine-4,4-diol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparación Con Compuestos Similares
3,3-Difluoropiperidine-4,4-diol hydrochloride can be compared with other fluorinated piperidine derivatives, such as:
3,3-Difluoropyrrolidine: Another fluorinated heterocycle with similar properties but a different ring size.
3,3-Difluoro-4-hydroxypiperidine: A compound with one hydroxyl group instead of two.
3,3-Difluoropiperidine: A simpler derivative without hydroxyl groups. The uniqueness of 3,3-Difluoropiperidine-4,4-diol hydrochloride lies in its combination of fluorine and hydroxyl groups, which can provide distinct chemical and biological properties
Propiedades
IUPAC Name |
3,3-difluoropiperidine-4,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2.ClH/c6-4(7)3-8-2-1-5(4,9)10;/h8-10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGIODLDBENST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(O)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)








![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)
